molecular formula C28H33NO3 B12773155 Des(pyrrolidinyl)dimethylamino ormeloxifene CAS No. 78994-28-2

Des(pyrrolidinyl)dimethylamino ormeloxifene

Cat. No.: B12773155
CAS No.: 78994-28-2
M. Wt: 431.6 g/mol
InChI Key: IORHSRGNDIZONT-SXOMAYOGSA-N
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Description

Des(pyrrolidinyl)dimethylamino ormeloxifene, commonly referred to as centchroman, belongs to the class of selective estrogen receptor modulators (SERMs). It is primarily known as a nonsteroidal oral contraceptive taken once per week. In India, it has been available as a birth control option since the early 1990s, marketed under trade names such as Saheli and Chhaya (Centchroman). Beyond contraception, centchroman has shown promise in treating dysfunctional uterine bleeding and advanced breast cancer .

Preparation Methods

Synthetic Routes:: The synthesis of centchroman involves several steps. One common synthetic route includes the following key transformations:

    Phenol Formation: Starting from a phenol precursor, the chroman ring system is constructed via cyclization.

    Pyrrolidine Addition: The pyrrolidine moiety is introduced to form the final compound.

Industrial Production:: Centchroman is produced industrially using efficient synthetic methods. specific proprietary processes are not widely disclosed.

Chemical Reactions Analysis

Reactions Undergone:: Centchroman can participate in various chemical reactions, including:

    Oxidation: It may undergo oxidative transformations.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions at different positions are possible.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Halogens (e.g., Cl₂, Br₂) or other nucleophiles can replace functional groups.

Major Products:: The specific products formed depend on the reaction conditions. Centchroman derivatives with modified substituents may result.

Scientific Research Applications

Centchroman’s applications extend beyond contraception:

    Dysfunctional Uterine Bleeding: It has been explored as a treatment for abnormal uterine bleeding.

    Breast Cancer: Research suggests potential benefits in advanced breast cancer management.

Mechanism of Action

Centchroman’s mechanism involves binding to estrogen receptors. It acts as an estrogen antagonist in some tissues and an agonist in others. By modulating estrogen signaling pathways, it exerts its effects.

Comparison with Similar Compounds

Centchroman stands out due to its unique properties. it shares similarities with other SERMs like tamoxifen and raloxifene.

Properties

CAS No.

78994-28-2

Molecular Formula

C28H33NO3

Molecular Weight

431.6 g/mol

IUPAC Name

2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C28H33NO3/c1-28(2)27(21-9-7-6-8-10-21)26(24-16-15-23(30-5)19-25(24)32-28)20-11-13-22(14-12-20)31-18-17-29(3)4/h6-16,19,26-27H,17-18H2,1-5H3/t26-,27+/m1/s1

InChI Key

IORHSRGNDIZONT-SXOMAYOGSA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C

Origin of Product

United States

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